An In-Depth Technical Guide to (Z-Cys-OH)₂, a Key Intermediate in Peptide Synthesis
An In-Depth Technical Guide to (Z-Cys-OH)₂, a Key Intermediate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (Z-Cys-OH)₂, also known as N,N'-Dibenzyloxycarbonyl-L-cystine. This compound is a crucial derivative of the amino acid L-cystine, widely utilized in proteomics and as a fundamental building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics.
Core Chemical and Physical Properties
(Z-Cys-OH)₂ is a white to off-white powder. The benzyloxycarbonyl (Z) groups serve as protecting groups for the amine functionalities of L-cystine, preventing unwanted side reactions during peptide synthesis.
| Property | Value | Reference |
| Chemical Name | N,N'-Dibenzyloxycarbonyl-L-cystine | [1] |
| Synonyms | (Z-Cys-OH)₂, Di-Z-L-cystine, N,N'-Dicarbobenzoxy-L-cystine | [2] |
| CAS Number | 6968-11-2 | [2] |
| Molecular Formula | C₂₂H₂₄N₂O₈S₂ | [1] |
| Molecular Weight | 508.56 g/mol | [1] |
| Melting Point | 119 °C | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% |
Structural Information
The structure of (Z-Cys-OH)₂ consists of two L-cysteine molecules linked by a disulfide bond. The amino group of each cysteine residue is protected by a benzyloxycarbonyl (Z) group.
Molecular Structure:
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of (Z-Cys-OH)₂.
Infrared (IR) Spectroscopy
The IR spectrum of (Z-Cys-OH)₂ exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1710 | C=O stretch (carboxylic acid and urethane) |
| ~1530 | N-H bend (amide II) |
| ~1250 | C-O stretch (urethane) |
| ~700-800 | C-H bend (aromatic) |
Note: The exact peak positions may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of (Z-Cys-OH)₂. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed.
| m/z | Ion |
| 509.10 | [M+H]⁺ |
| 531.08 | [M+Na]⁺ |
Experimental Protocols
Synthesis of N,N'-Dibenzyloxycarbonyl-L-cystine
Materials:
-
L-cystine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Water
Procedure:
-
Dissolve L-cystine in a 2N NaOH solution in a flask and cool the mixture to 0-5 °C in an ice bath.
-
Simultaneously, add benzyl chloroformate and a 2N NaOH solution dropwise to the L-cystine solution while maintaining the temperature at 0-5 °C and the pH between 9 and 10. The addition should be done over a period of approximately one hour with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture for an additional two hours at room temperature.
-
Extract the aqueous solution with ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with 2N HCl while cooling in an ice bath.
-
The product, N,N'-Dibenzyloxycarbonyl-L-cystine, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure compound.
Characterization by ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of (Z-Cys-OH)₂ in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Temperature: 25 °C
Expected Chemical Shifts (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.8 | br s | 2H | -COOH |
| ~7.8 | d | 2H | -NH |
| ~7.3 | m | 10H | Aromatic protons |
| ~5.1 | s | 4H | -CH₂- (benzyl) |
| ~4.3 | m | 2H | α-CH |
| ~3.1 | m | 4H | β-CH₂ |
Application in Solid-Phase Peptide Synthesis (SPPS)
(Z-Cys-OH)₂ is a key reagent in the synthesis of peptides containing cysteine residues. The Z-protecting group is stable under the conditions of Fmoc-based SPPS but can be readily removed during the final cleavage and deprotection step.
Workflow for Incorporation of (Z-Cys-OH)₂ in SPPS
Caption: Workflow for the incorporation of (Z-Cys-OH)₂ in solid-phase peptide synthesis.
Biological Significance of the Cysteine Moiety
While (Z-Cys-OH)₂ is a synthetic molecule, the L-cystine it carries is of immense biological importance. In biological systems, the disulfide bond of cystine is a key structural element in many proteins, contributing to their tertiary and quaternary structures. The reversible reduction of cystine to two cysteine molecules is a fundamental reaction in cellular redox homeostasis, playing a critical role in antioxidant defense mechanisms through the glutathione (B108866) system. The ability to incorporate protected cystine derivatives like (Z-Cys-OH)₂ into synthetic peptides allows researchers to create molecules with defined disulfide bridges, mimicking natural protein structures and enabling the development of novel therapeutics with enhanced stability and biological activity.
